molecular formula C8H14N4 B13523351 1-Ethyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole

1-Ethyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole

Cat. No.: B13523351
M. Wt: 166.22 g/mol
InChI Key: WTDSQQLYMOQUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole is a heterocyclic compound that features a triazole ring fused with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 3-pyrrolidinone in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with halogens or other electrophiles, facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products:

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of halogenated or other substituted triazole compounds.

Scientific Research Applications

1-Ethyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may form reversible or irreversible covalent bonds with active sites on these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Ethyl-1h-1,2,4-triazole: Lacks the pyrrolidine moiety, resulting in different chemical properties and applications.

    5-(Pyrrolidin-3-yl)-1h-1,2,4-triazole:

    1-Methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its chemical behavior.

Uniqueness: 1-Ethyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole is unique due to the presence of both the ethyl and pyrrolidine groups, which confer distinct chemical properties and potential applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

1-ethyl-5-pyrrolidin-3-yl-1,2,4-triazole

InChI

InChI=1S/C8H14N4/c1-2-12-8(10-6-11-12)7-3-4-9-5-7/h6-7,9H,2-5H2,1H3

InChI Key

WTDSQQLYMOQUGS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)C2CCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.